tert-Butyl (3-hydroxy-2-methoxypropyl)carbamate
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Overview
Description
tert-Butyl N-(3-hydroxy-2-methoxypropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly useful in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-2-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methoxypropylamine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-hydroxy-2-methoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(3-hydroxy-2-methoxypropyl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology: The compound is used in the synthesis of biologically active molecules, including peptides and proteins. It helps in the stepwise construction of these molecules by protecting the amine groups during the synthesis .
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It aids in the synthesis of drug molecules by protecting reactive amine groups, allowing for the selective modification of other parts of the molecule .
Industry: In the chemical industry, tert-butyl N-(3-hydroxy-2-methoxypropyl)carbamate is used in the production of various chemicals and materials. Its stability and ease of removal make it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-2-methoxypropyl)carbamate involves the formation of a stable carbamate bond with amine groups. This bond protects the amine from unwanted reactions, allowing for selective modifications of other functional groups. The carbamate group can be removed under mild acidic or basic conditions, regenerating the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Comparison:
- tert-Butyl carbamate: Lacks the hydroxyl and methoxy groups, making it less versatile in certain synthetic applications.
- tert-Butyl N-hydroxycarbamate: Contains a hydroxyl group but lacks the methoxy group, offering different reactivity and protection properties.
- tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but without the methoxy group, affecting its solubility and reactivity .
Uniqueness: tert-Butyl N-(3-hydroxy-2-methoxypropyl)carbamate is unique due to the presence of both hydroxyl and methoxy groups, which provide additional functionalization options and influence its reactivity and solubility .
Properties
Molecular Formula |
C9H19NO4 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-2-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h7,11H,5-6H2,1-4H3,(H,10,12) |
InChI Key |
COJBGCUWIBTZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)OC |
Origin of Product |
United States |
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